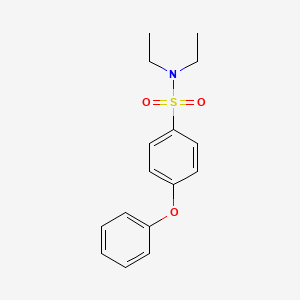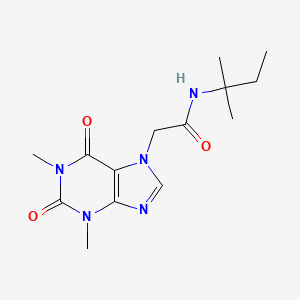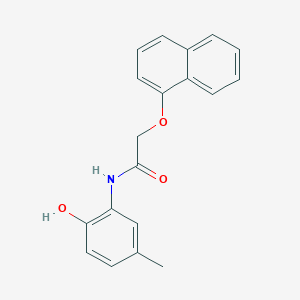![molecular formula C17H16N2O2 B5705754 2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)
2-[(2-methyl-3-phenylacryloyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-3-phenylacryloyl)amino]benzamide is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAA and has been studied for its ability to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of MPAA involves its ability to bind to the active site of HDACs and inhibit their activity. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. MPAA has been shown to be a potent inhibitor of HDACs and has been studied extensively for its potential as a therapeutic agent.
Biochemical and Physiological Effects
Studies have shown that MPAA can induce cell differentiation and apoptosis in cancer cells. This is thought to be due to its ability to inhibit HDACs, which leads to changes in gene expression. MPAA has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2). This makes it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MPAA is its ability to inhibit HDACs, which makes it a potential therapeutic agent for various diseases such as cancer. However, one of the limitations of MPAA is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of MPAA can be challenging and requires specific reagents and conditions.
将来の方向性
There are several future directions for research on MPAA. One potential area of research is the development of more efficient synthesis methods for MPAA. Another area of research is the identification of other enzymes that MPAA can inhibit, which could lead to the discovery of new therapeutic targets. Additionally, more studies are needed to determine the safety and efficacy of MPAA in vivo, which could pave the way for its use in clinical trials.
合成法
The synthesis of MPAA involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods used to synthesize MPAA is the reaction between 2-aminobenzamide and 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane and typically requires a reaction time of several hours. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
MPAA has been studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug discovery. One of the most promising areas of research for MPAA is its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression and have been implicated in various diseases such as cancer. Inhibition of HDACs has been shown to induce cell differentiation and apoptosis, making them attractive targets for drug discovery.
特性
IUPAC Name |
2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-7-3-2-4-8-13)17(21)19-15-10-6-5-9-14(15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRJGXZSNMNQAI-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2Z)-2-methyl-3-phenylprop-2-enoyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)


![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)